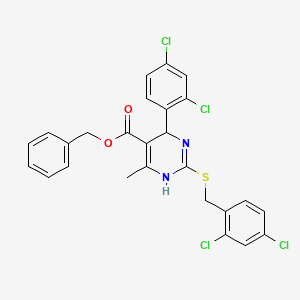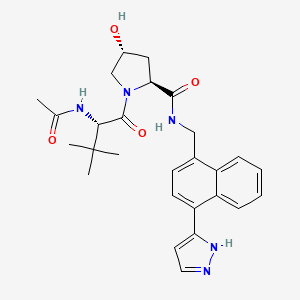
n,n'-Di(2,3-dihydroxypropyl)-1,4-naphthalenedipropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dihydroxyphthalonitrile (DHPN) is a chemical compound known for its unique properties and applications in various scientific fields. It is a reversible carrier of singlet oxygen and can be used as a chemical and physical quencher of singlet oxygen
準備方法
The synthesis of 1,4-dihydroxyphthalonitrile typically involves a multi-component organic reaction. One common method is the Hantzsch pyridine synthesis, which involves the reaction of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor such as ammonium acetate or ammonia . The reaction proceeds through the formation of a dihydropyridine intermediate, which can be further oxidized to form the desired product. This method can be optimized using various catalysts and reaction conditions to improve yield and efficiency .
化学反応の分析
1,4-Dihydroxyphthalonitrile undergoes several types of chemical reactions, including oxidation, reduction, and substitution. It is particularly known for its ability to quench singlet oxygen, a reactive oxygen species. Common reagents used in these reactions include hydrogen peroxide, hypochlorous acid, and metal ions such as iron and copper . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve the formation of oxidized or reduced derivatives of the compound .
科学的研究の応用
1,4-Dihydroxyphthalonitrile has a wide range of applications in scientific research. In chemistry, it is used as a quencher of singlet oxygen, making it valuable in studies involving reactive oxygen species . In biology, it is utilized as a fluorescent probe for measuring intracellular pH, as its fluorescence emission characteristics change with pH . Additionally, it is used in industrial processes that require the quenching of singlet oxygen .
作用機序
The mechanism by which 1,4-dihydroxyphthalonitrile exerts its effects involves its interaction with singlet oxygen. The compound acts as a reversible carrier of singlet oxygen, allowing it to quench this reactive species through chemical and physical processes . This quenching action is crucial in preventing oxidative damage in biological and chemical systems. The molecular targets and pathways involved in this mechanism include the interaction of the compound with singlet oxygen and the subsequent formation of less reactive oxygen species .
類似化合物との比較
1,4-Dihydroxyphthalonitrile can be compared with other similar compounds such as 1,4-dihydropyridine and 3,4-dihydropyran. While 1,4-dihydropyridine is known for its applications as a calcium channel blocker and its medicinal properties , 3,4-dihydropyran is used as a protecting group for alcohols in organic synthesis . The uniqueness of 1,4-dihydroxyphthalonitrile lies in its ability to act as a quencher of singlet oxygen, a property not commonly found in other similar compounds .
Conclusion
1,4-Dihydroxyphthalonitrile is a versatile compound with significant applications in various scientific fields. Its unique ability to quench singlet oxygen makes it valuable in both research and industrial settings. The synthesis, chemical reactions, and mechanism of action of this compound highlight its importance and potential for future applications.
特性
分子式 |
C22H30N2O6 |
|---|---|
分子量 |
418.5 g/mol |
IUPAC名 |
N-(2,3-dihydroxypropyl)-3-[4-[3-(2,3-dihydroxypropylamino)-3-oxopropyl]naphthalen-1-yl]propanamide |
InChI |
InChI=1S/C22H30N2O6/c25-13-17(27)11-23-21(29)9-7-15-5-6-16(20-4-2-1-3-19(15)20)8-10-22(30)24-12-18(28)14-26/h1-6,17-18,25-28H,7-14H2,(H,23,29)(H,24,30) |
InChIキー |
QCQZUTCFNHRDBT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=CC=C(C2=C1)CCC(=O)NCC(CO)O)CCC(=O)NCC(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-amino-9-[[6-[2-(dimethylamino)ethoxy]pyridin-3-yl]methyl]-2-[ethyl(methyl)phosphoryl]-7H-purin-8-one](/img/structure/B12370077.png)
![tetrasodium;3-[[4-[[4-[(6-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B12370080.png)
![4-[3-(4-chlorophenyl)-5-[4-(4-chlorophenyl)-2-oxo-1H-quinolin-3-yl]-3,4-dihydropyrazol-2-yl]-3,3-difluoro-4-oxobutanoic acid](/img/structure/B12370085.png)






![2-amino-N-[3-[(5S)-5-hydroxy-6,10-dioxo-5-(1,1,2,2,2-pentadeuterioethyl)-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethyl]acetamide](/img/structure/B12370125.png)


![(2S)-6-(dipropylamino)-N-[2-[3-[(5S)-5-ethyl-5-hydroxy-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethylamino]-2-oxoethyl]-2-[[(2S)-3-methyl-2-[6-(2-methylsulfonylpyrimidin-5-yl)hex-5-ynoylamino]butanoyl]amino]hexanamide](/img/structure/B12370147.png)

